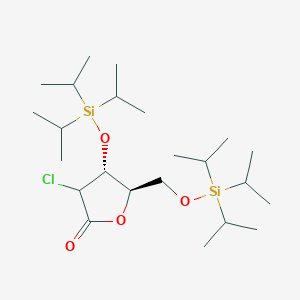![molecular formula C9H12FNO B13038126 [4-((1S)-1-Aminoethyl)-2-fluorophenyl]methan-1-OL](/img/structure/B13038126.png)
[4-((1S)-1-Aminoethyl)-2-fluorophenyl]methan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-((1S)-1-Aminoethyl)-2-fluorophenyl]methan-1-OL: is an organic compound characterized by the presence of an aminoethyl group, a fluorophenyl group, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-((1S)-1-Aminoethyl)-2-fluorophenyl]methan-1-OL typically involves the reaction of a fluorinated aromatic compound with an aminoethyl group under controlled conditions. Common synthetic routes include:
Nucleophilic Substitution:
Reduction: The reduction of intermediate compounds to achieve the desired functional groups.
Industrial Production Methods: Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or aldehydes, while reduction may produce various alcohol derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Catalysis: It is used in catalytic processes to facilitate various chemical reactions.
Biology:
Biochemical Studies: The compound is utilized in studies involving enzyme interactions and metabolic pathways.
Fluorescent Probes: It can be modified to create fluorescent probes for imaging and diagnostic purposes.
Medicine:
Drug Development: The compound is investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Pharmacological Research: It is used in research to understand its effects on biological systems and potential medicinal applications.
Industry:
Material Science: The compound is employed in the development of new materials with specific properties.
Chemical Manufacturing: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of [4-((1S)-1-Aminoethyl)-2-fluorophenyl]methan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
- (1S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol
- (S)-1-(4-Fluorophenyl)ethan-1-ol
- 4-Fluoro-2-[(1S)-1-hydroxyethyl]phenol
Comparison:
- Structural Differences: The presence of different substituents on the aromatic ring and variations in the functional groups.
- Chemical Properties: Differences in reactivity, stability, and solubility.
- Applications: Unique applications based on their specific chemical properties and interactions with biological systems.
Conclusion
[4-((1S)-1-Aminoethyl)-2-fluorophenyl]methan-1-OL is a versatile compound with significant potential in various scientific fields Its unique chemical structure and properties make it valuable for research and industrial applications
Properties
Molecular Formula |
C9H12FNO |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
[4-[(1S)-1-aminoethyl]-2-fluorophenyl]methanol |
InChI |
InChI=1S/C9H12FNO/c1-6(11)7-2-3-8(5-12)9(10)4-7/h2-4,6,12H,5,11H2,1H3/t6-/m0/s1 |
InChI Key |
GOJLDGHEYZUOCB-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)CO)F)N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)CO)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13038050.png)
![(5AR,9AR)-1-Methyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13038051.png)
![(1S,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13038057.png)



![1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine](/img/structure/B13038086.png)
![(1R,2S)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13038091.png)


![tert-Butyl 1-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B13038117.png)


